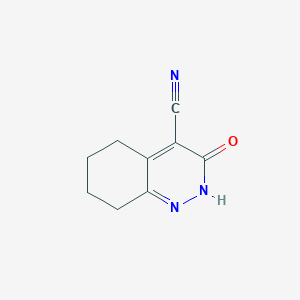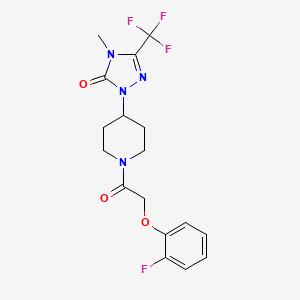![molecular formula C13H9F3O2S2 B3017849 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid CAS No. 251096-78-3](/img/structure/B3017849.png)
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid" is a chemical entity that appears to be related to various research areas, including organic synthesis and medicinal chemistry. The presence of a trifluoromethyl group and a thiophene ring in its structure suggests that it may exhibit unique physical and chemical properties, which could be of interest in the development of new materials or pharmaceuticals.
Synthesis Analysis
The synthesis of compounds related to "this compound" can involve several strategies. For instance, the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride has been shown to activate thioglycosides, which could be a step towards synthesizing similar sulfur-containing compounds . Additionally, copper-catalyzed thiolation annulations have been developed for synthesizing benzothiophenes, which share structural similarities with the compound . These methods demonstrate the potential pathways for constructing complex sulfur-containing architectures.
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques. For example, FT-IR spectroscopy has been used to study the vibrational wavenumbers of related molecules, providing insights into the functional groups present and their interactions . The molecular structure is also influenced by the presence of electron-withdrawing groups like the trifluoromethyl group, which can affect the molecule's reactivity and stability.
Chemical Reactions Analysis
The reactivity of sulfur-containing compounds can be quite diverse. The presence of a sulfanyl group in the molecule suggests that it could participate in various chemical reactions. For instance, sulfuric acid derivatives have been used as catalysts in condensation reactions , and sulfonic acids have been trifluoromethylated under mild conditions . These reactions highlight the versatility of sulfur chemistry and the potential transformations that "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would likely be influenced by its functional groups. The trifluoromethyl group is known to impart unique properties due to its high electronegativity and lipophilicity, which could affect the compound's solubility and reactivity . The thiophene ring is another key structural feature that can contribute to the compound's electronic properties, as seen in the electrophilic aromatic substitution studies of related thiophene derivatives . These properties are crucial for understanding the behavior of the compound in different environments and for potential applications in various fields.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2S2/c14-13(15,16)9-3-1-2-8(6-9)7-20-10-4-5-19-11(10)12(17)18/h1-6H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNQMEYIAHXFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(SC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B3017766.png)


![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B3017772.png)
![N-{3-[1-(2-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3017773.png)



![3-(pyrimidin-2-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3017777.png)
![(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid](/img/structure/B3017778.png)

![[2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3017782.png)
![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3017783.png)
